

The Discovery and Development of UAMC-1110: A Technical Guide

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Compound of Interest

Compound Name: UAMC-1110

Cat. No.: B611531

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Abstract

UAMC-1110 is a highly potent and selective small-molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in a variety of pathological conditions, including cancer and fibrosis. Developed by the University of Antwerp, this molecule has become a cornerstone in the research and development of FAP-targeted diagnostics and therapeutics.[1][2] Its exceptional potency and selectivity have positioned it as a lead compound for further preclinical and clinical investigation. This guide provides a comprehensive overview of the discovery, mechanism of action, and development of **UAMC-1110**, including detailed experimental protocols and a summary of its quantitative data.

Introduction: The Emergence of a Potent FAP Inhibitor

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in healthy adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), as well as in areas of tissue remodeling and fibrosis.[1][2] This differential expression profile makes FAP an attractive target for therapeutic intervention. The pursuit of selective FAP inhibitors led to the discovery of **UAMC-1110** by researchers at the University of Antwerp.[1] **UAMC-1110** is recognized for its

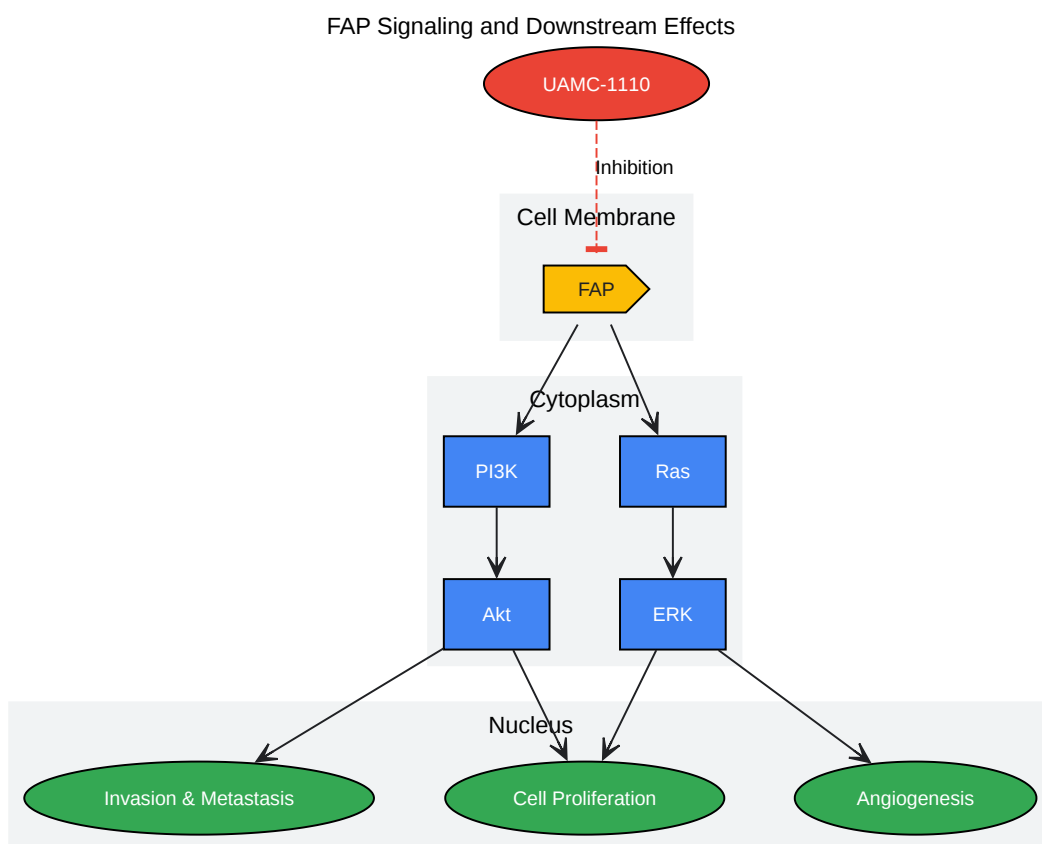
low nanomolar affinity for FAP and high selectivity over related proteases such as Dipeptidyl Peptidase 4 (DPP4) and Prolyl Oligopeptidase (PREP).^{[1][3]}

Mechanism of Action: Selective Inhibition of FAP

UAMC-1110 exerts its biological effect through the potent and selective inhibition of the enzymatic activity of FAP. FAP's enzymatic activity is believed to play a crucial role in extracellular matrix degradation, tumor growth, and angiogenesis.^{[4][5]} By binding to the active site of FAP, **UAMC-1110** blocks its proteolytic function, thereby interfering with these pathological processes. The high selectivity of **UAMC-1110** for FAP over other serine proteases minimizes the potential for off-target effects, a critical attribute for any therapeutic candidate.

Signaling Pathways Influenced by FAP Inhibition

FAP is known to influence several key signaling pathways that promote tumor progression. Inhibition of FAP by **UAMC-1110** is anticipated to modulate these pathways, leading to anti-tumor effects. The downstream signaling of FAP involves the PI3K/Akt and Ras-ERK pathways, which are critical for cell proliferation, survival, and migration.^{[4][6]} By inhibiting FAP, **UAMC-1110** can indirectly downregulate these pro-tumorigenic signaling cascades.



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Figure 1: Simplified FAP signaling pathway and the inhibitory action of **UAMC-1110**.

Quantitative Data Summary

The potency and selectivity of **UAMC-1110** have been quantified through various in vitro assays. The following tables summarize the key quantitative data reported for **UAMC-1110** and its derivatives.

Compound	Target	IC50 (nM)	Reference
UAMC-1110	FAP	3.2	[3]
UAMC-1110	PREP	1800	[3]
UAMC-1110 Derivative 1a	FAP	6.11	[4]
UAMC-1110 Derivative 1b	FAP	15.1	[4]
UAMC-1110 Derivative 1c	FAP	92.1	[4]

Table 1: In vitro inhibitory potency of **UAMC-1110** and its derivatives.

Parameter	Value	Species	Reference
Oral Bioavailability	High	Mice	[3]
Plasma Half-life	Extended	Mice	[3]

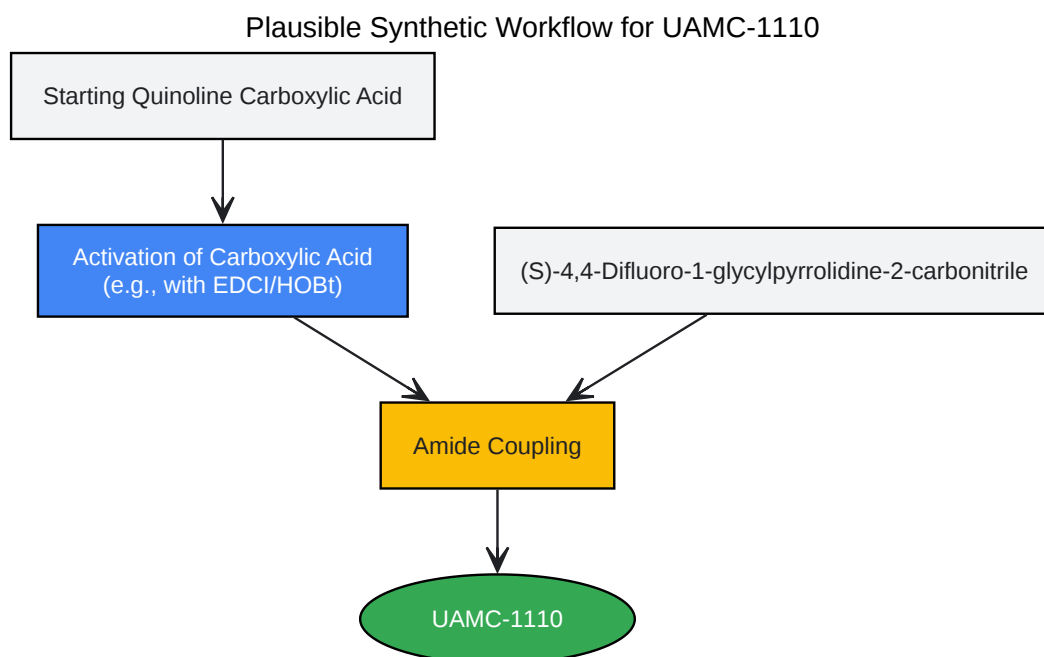
Table 2: Preclinical pharmacokinetic parameters of **UAMC-1110**.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments in the evaluation of **UAMC-1110**.

Synthesis of UAMC-1110

While the precise, step-by-step synthesis of **UAMC-1110** is proprietary, the synthesis of its derivatives provides a clear indication of the probable synthetic route. The core structure consists of a quinoline moiety linked to a glycyL-2-cyanopyrrolidine warhead. A plausible synthetic workflow is as follows:



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Figure 2: A logical workflow for the synthesis of **UAMC-1110**.

Protocol:

- **Activation of Quinoline Carboxylic Acid:** The starting quinoline carboxylic acid is activated using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in an appropriate organic solvent (e.g., DMF or DCM).
- **Amide Coupling:** The activated quinoline derivative is then reacted with (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile to form the final amide bond.
- **Purification:** The crude product is purified using column chromatography or recrystallization to yield pure **UAMC-1110**.

Enzyme Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of **UAMC-1110** required to inhibit 50% of FAP's enzymatic activity.

Materials:

- Recombinant human FAP protein
- Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)
- **UAMC-1110**
- Assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4)
- 96-well plates
- Plate reader capable of fluorescence detection

Protocol:

- Prepare serial dilutions of **UAMC-1110** in the assay buffer.
- In a 96-well plate, add the **UAMC-1110** dilutions and the FAP substrate.[\[4\]](#)
- Initiate the reaction by adding the recombinant human FAP protein to each well.[\[4\]](#)
- Incubate the plate at 37°C for a specified time (e.g., 1 hour).[\[4\]](#)
- Measure the fluorescence intensity using a plate reader.
- Calculate the percent inhibition for each concentration of **UAMC-1110** and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Uptake and Internalization Assay

This assay assesses the ability of **UAMC-1110** derivatives (often radiolabeled) to be taken up by and internalized into FAP-expressing cells.

Materials:

- FAP-expressing cell line (e.g., A549-FAP)
- Radiolabeled **UAMC-1110** derivative (e.g., [18F]-labeled)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Glycine-HCl buffer (for stripping surface-bound radioactivity)
- Gamma counter

Protocol:

- Seed FAP-expressing cells in culture plates and allow them to adhere.
- For blocking studies, pre-treat a subset of cells with an excess of non-radiolabeled **UAMC-1110**.[\[4\]](#)
- Add the radiolabeled **UAMC-1110** derivative to the cells and incubate for various time points at 37°C.[\[4\]](#)
- At each time point, wash the cells with cold PBS to remove unbound radioactivity.
- To measure internalization, incubate the cells with glycine-HCl buffer to strip surface-bound radioactivity.[\[4\]](#)
- Lyse the cells and measure the radioactivity in the cell lysate (total uptake) and the acid-stripped fraction (internalized) using a gamma counter.

Preclinical and Clinical Development

UAMC-1110 has demonstrated high oral bioavailability and a favorable plasma half-life in murine models, indicating its potential for in vivo applications.[\[3\]](#) Its robust preclinical profile has led to its use as the foundational structure for numerous FAP-targeted imaging agents and radiotherapeutics. These derivatives have shown promise in preclinical models for the

diagnosis and treatment of various cancers. While specific toxicology data for **UAMC-1110** is not extensively published, the broader class of FAP inhibitors has been investigated, with some studies on FAP-activated prodrugs showing minimal toxicity in animal models.[2]

A clinical trial involving a **UAMC-1110** derivative has been registered (NCT06942104), signifying the transition of this promising therapeutic platform from preclinical research to clinical evaluation in humans. Further details on the design and outcomes of this trial will be critical in determining the future clinical utility of **UAMC-1110**-based therapies.

Conclusion

UAMC-1110 stands out as a highly potent and selective inhibitor of Fibroblast Activation Protein. Its discovery has paved the way for the development of a new class of targeted diagnostics and therapeutics. The comprehensive data on its mechanism of action, potency, and preclinical performance underscore its significance as a valuable tool for researchers and a promising candidate for further drug development. The ongoing clinical investigation of **UAMC-1110** derivatives will ultimately define its role in the management of cancer and fibrotic diseases.

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